Perindopril Diketopiperazine
Overview
Description
Mechanism of Action
Mode of Action
Perindopril is a prodrug that is rapidly metabolized in the liver to its active metabolite, perindoprilat . Perindoprilat acts as a competitive inhibitor of ACE . By inhibiting ACE, it prevents the conversion of ATI to ATII, resulting in lower levels of ATII . This, in turn, causes an increase in plasma renin activity and a reduction in aldosterone secretion .
Biochemical Pathways
The inhibition of ACE and the subsequent reduction of ATII levels disrupt the RAAS pathway . This leads to a decrease in vasoconstriction and a reduction in the volume of circulating blood, ultimately lowering blood pressure . The diketopiperazine (DKP) family of bioactive nonribosomal peptide natural products, which includes Perindopril Diketopiperazine, showcases the chemical ingenuity of microorganisms .
Pharmacokinetics
Perindopril is hydrolyzed hepatically to its active metabolite, perindoprilat, which accounts for approximately 17% to 20% of a dose . About 75% of the active metabolite is excreted in the urine, with 4% to 12% as unchanged drug . The half-life of the parent drug is 1.5 to 3 hours, while the effective half-life of the metabolite is 3 to 10 hours . The terminal half-life of the metabolite is 30 to 120 hours .
Result of Action
The primary molecular effect of this compound is the reduction of ATII levels, leading to decreased vasoconstriction and aldosterone secretion . On a cellular level, this results in the relaxation of blood vessels and a decrease in blood volume . Clinically, this leads to the control of hypertension, and it may also be used to treat mild to moderate congestive heart failure and reduce cardiovascular risk in patients with hypertension or post-myocardial infarction .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the bioavailability of perindoprilat is increased, and plasma concentrations are approximately 50% higher in individuals with impaired hepatic function . Similarly, in individuals with renal impairment, the area under the curve (AUC) of perindoprilat is approximately doubled at a creatinine clearance rate of 30 to 80 mL/minute . Furthermore, the plasma concentrations of perindopril and perindoprilat in patients over 70 years of age are approximately twice those observed in younger patients .
Biochemical Analysis
Biochemical Properties
Perindopril Diketopiperazine interacts with various enzymes and proteins within the body. As a derivative of Perindopril, it is expected to have similar interactions with the angiotensin-converting enzyme (ACE) . ACE plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance . By inhibiting ACE, this compound may potentially influence these physiological processes .
Cellular Effects
This compound can have significant effects on various types of cells and cellular processes. For instance, it has been suggested that Perindopril can protect against diabetic retinopathy by reducing the vascular endothelial growth factor-to-pigment epithelium-derived factor ratio . This implies that this compound might also influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is likely related to its role as an ACE inhibitor . ACE inhibitors like Perindopril work by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor . This leads to vasodilation, reduced blood volume, and, consequently, lower blood pressure
Temporal Effects in Laboratory Settings
It is known that Perindopril, the parent compound, has sustained antihypertensive activity with once-daily dosing and can reverse arterial remodeling in hypertensive patients .
Dosage Effects in Animal Models
Studies on Perindopril have shown that it can improve cardiac function in rats with isoproterenol-induced cardiomyopathy
Metabolic Pathways
The metabolic pathways involving this compound are not well-defined. It is known that Perindopril is metabolized in the liver to its active metabolite, perindoprilat
Transport and Distribution
As a lipophilic compound, Perindopril is known to be widely distributed in the body tissues
Subcellular Localization
Given its potential role as an ACE inhibitor, it may be expected to localize to areas where ACE is present, such as the endothelial cells and renal epithelial cells
Preparation Methods
Synthetic Routes and Reaction Conditions
Perindopril Diketopiperazine can be synthesized through various synthetic routes. One common method involves the cyclization of Perindopril or its derivatives under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the cyclization process . The exact conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Perindopril Diketopiperazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in various substituted derivatives depending on the nucleophile or electrophile used .
Scientific Research Applications
Perindopril Diketopiperazine has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying cyclic dipeptides and their reactivity.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in cardiovascular diseases due to its ACE inhibitory activity.
Industry: It is used in the development of pharmaceuticals and as a reference standard in analytical chemistry
Comparison with Similar Compounds
Similar Compounds
Captopril: Another ACE inhibitor with a similar mechanism of action but different chemical structure.
Enalapril: A prodrug that is converted to its active form, enalaprilat, which also inhibits ACE.
Lisinopril: A long-acting ACE inhibitor with a similar therapeutic profile.
Uniqueness
Perindopril Diketopiperazine is unique due to its cyclic dipeptide structure, which imparts distinct pharmacokinetic and pharmacodynamic properties. Unlike linear peptides, cyclic dipeptides like this compound are more resistant to enzymatic degradation, leading to a longer duration of action . Additionally, the diketopiperazine scaffold provides a rigid and stable framework, enhancing its binding affinity to ACE and improving its therapeutic efficacy .
Properties
IUPAC Name |
ethyl (2S)-2-[(3S,5aS,9aS,10aS)-3-methyl-1,4-dioxo-5a,6,7,8,9,9a,10,10a-octahydro-3H-pyrazino[1,2-a]indol-2-yl]pentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O4/c1-4-8-15(19(24)25-5-2)20-12(3)17(22)21-14-10-7-6-9-13(14)11-16(21)18(20)23/h12-16H,4-11H2,1-3H3/t12-,13-,14-,15-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZZSBSELAVBAG-QXKUPLGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)OCC)N1C(C(=O)N2C3CCCCC3CC2C1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)OCC)N1[C@H](C(=O)N2[C@H]3CCCC[C@H]3C[C@H]2C1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60156274 | |
Record name | Perindopril diketopiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60156274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129970-98-5 | |
Record name | Perindopril diketopiperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129970985 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Perindopril diketopiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60156274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PERINDOPRIL DIKETOPIPERAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N1VIR66DL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.